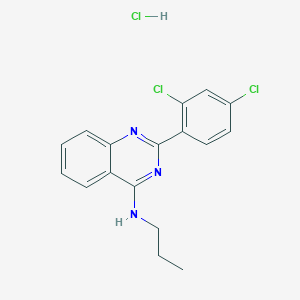
2-Methyl-6-morpholinoquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-morpholinoquinolin-4-ol is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-morpholinoquinolin-4-ol typically involves the reaction of 2-methylquinoline with morpholine under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts . Another approach is the Pfitzinger reaction, which uses isatin derivatives and aniline in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-morpholinoquinolin-4-ol undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Methyl-6-morpholinoquinolin-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-6-morpholinoquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Methylquinoline: Lacks the morpholine ring, which may reduce its biological activity compared to 2-Methyl-6-morpholinoquinolin-4-ol.
6-Morpholinoquinoline: Similar structure but without the methyl group, which can affect its chemical properties and reactivity.
4-Hydroxyquinoline: Contains a hydroxyl group instead of a morpholine ring, leading to different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of both the methyl group and the morpholine ring, which contribute to its distinct chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-methyl-6-morpholin-4-yl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-8-14(17)12-9-11(2-3-13(12)15-10)16-4-6-18-7-5-16/h2-3,8-9H,4-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRBNEULMWOYIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-hydroxypropyl)-6-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7751135.png)
![3-{[6-(Ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]amino}benzoic acid hydrochloride](/img/structure/B7751142.png)
![(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazine](/img/structure/B7751150.png)
![3-[(4-propan-2-ylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7751161.png)

![1-[3-[1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-ylamino]phenyl]ethanone;chloride](/img/structure/B7751173.png)



![3-[[2-(2,4-Dichlorophenyl)-4-quinazolinyl]amino]-1-propanol](/img/structure/B7751193.png)

![3-amino-N-(2-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7751211.png)

